L-Cysteine, acetate (ester), hydrochloride (9CI)
Description
L-Cysteine, acetate (ester), hydrochloride (9CI) is a derivative of the amino acid L-cysteine, modified with an acetate ester group (CH₃COO−) and a hydrochloride salt. The esterification of the carboxyl group enhances lipophilicity, while the hydrochloride salt improves aqueous solubility. Its structure and properties are inferred from analogs like L-cysteine methyl ester hydrochloride and other ester derivatives .
Properties
IUPAC Name |
(2R)-3-acetylsulfanyl-2-aminopropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRVPNDUNPMLI-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
Thionyl chloride acts as both a chlorinating agent and a catalyst, converting the carboxylic acid group of L-cysteine into a reactive intermediate. The reaction proceeds as follows:
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Activation : SOCl₂ reacts with L-cysteine to form an acyl chloride intermediate.
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Nucleophilic substitution : Ethanol attacks the acyl chloride, yielding the ethyl ester.
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Salt formation : Excess HCl generated during the reaction protonates the amino group, forming the hydrochloride salt.
Optimized conditions :
Scalability and Limitations
This method is highly scalable, as demonstrated by the use of 24.2 g L-cysteine to produce 36.42 g of product. However, thionyl chloride’s corrosive nature and the need for strict temperature control pose operational challenges.
N-Acetyl-L-Cysteine Ester Synthesis
A modified route involves synthesizing N-acetyl-L-cysteine esters before converting them to the hydrochloride salt. This method, detailed in EP3122342B1, employs sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) as catalysts.
Stepwise Procedure
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Esterification : N-Acetyl-L-cysteine is reacted with methanol in the presence of H₂SO₄.
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Neutralization : The acidic mixture is treated with sodium bicarbonate to pH 7–8.
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Extraction : The ester is isolated using dichloromethane or ethyl acetate.
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Amidation (optional) : The ester reacts with ammonia to form N-acetyl-L-cysteine amide (NACA).
Key parameters :
Advantages Over Direct Methods
This approach avoids thionyl chloride’s hazards and allows for selective protection of the amino group. However, the additional acetylation step increases synthesis time.
Electrolytic Reduction of L-Cystine
A patent (CN103103554A) describes an industrial-scale method for L-cysteine hydrochloride monohydrate production, which can be adapted for ester derivatives.
Process Overview
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Acidification : L-Cystine is dissolved in hydrochloric acid (pH 0.8–1.2) with activated carbon.
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Electrolysis : The solution undergoes electrolytic reduction at 58–62°C for 10 hours.
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Crystallization : The product is concentrated, centrifuged, and vacuum-dried.
Critical factors :
Relevance to Ester Synthesis
While this method focuses on the hydrochloride salt, substituting L-cystine with pre-esterified derivatives could streamline production. For example, electrolysis of L-cysteine methyl ester might reduce disulfide bonds more efficiently.
Comparative Analysis of Methods
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, acetate (ester), hydrochloride (9CI) undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetate ester group can be hydrolyzed under acidic or basic conditions to yield L-cysteine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of L-cysteine from cystine.
Substitution: Formation of L-cysteine from the hydrolysis of the acetate ester.
Scientific Research Applications
Pharmaceutical Applications
- Nutritional Supplementation
- Antioxidant Properties
- Synergistic Effects with Other Drugs
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Clinical Trials
- A review of clinical trials indicated that L-Cysteine has beneficial effects in various health conditions when used alone or in combination with other compounds such as glycine and vitamin D. For instance, it has shown promise in improving outcomes for patients with type-2 diabetes and those recovering from strokes .
Food Industry Applications
- Flavoring Agent
- Processing Aid
Cosmetic Applications
- Hair Care Products
- Skin Care Formulations
Case Studies and Research Findings
| Application Area | Study/Findings | Effects/Outcomes |
|---|---|---|
| Nutritional Therapy | Clinical trials on malnourished children | Restoration of glutathione levels; improved health outcomes |
| Diabetes Management | Combination therapy with glycine | Enhanced insulin sensitivity; reduced glycemic levels |
| Antimalarial Treatment | Synergistic effects with chloroquine | Increased efficacy against Plasmodium falciparum; reduced parasitemia levels |
| Hair Care | Formulations containing L-Cysteine | Reduced hair loss; improved hair strength |
Mechanism of Action
The mechanism of action of L-Cysteine, acetate (ester), hydrochloride (9CI) involves its ability to participate in redox reactions. The thiol group in the cysteine moiety can undergo oxidation to form disulfides, which are crucial for maintaining protein structure and function. Additionally, it serves as a precursor for the synthesis of glutathione, a vital antioxidant in cellular defense mechanisms .
Comparison with Similar Compounds
Structural and Functional Analysis
- Ester Group Impact: Acetate vs. Methyl esters are widely used in analytical chemistry for sugar derivatization in GC analysis due to their volatility . Long-Chain Esters (Octyl, Tetradecyl): These derivatives exhibit increased hydrophobicity, making them suitable for lipid-based drug delivery systems or surfactant applications .
- Salt Form: Hydrochloride salts enhance water solubility, critical for pharmaceutical formulations. For example, L-cysteine hydrochloride monohydrate is used in fermentation to optimize butyric acid production .
- Biological Activity: L-Cysteine hydrochloride monohydrate demonstrates broad-spectrum antimycotic activity against dermatophytes, with MIC values of 0.4–0.5% .
Biological Activity
L-Cysteine, a sulfur-containing amino acid, plays a crucial role in various biological processes. The compound L-Cysteine, acetate (ester), hydrochloride (9CI) is a derivative that exhibits unique biological activities, making it significant in both clinical and research settings. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of L-Cysteine
L-Cysteine is a non-essential amino acid that serves as a precursor to glutathione, an important antioxidant in the body. Its biological functions include:
- Antioxidant Activity : L-Cysteine contributes to the synthesis of glutathione, which protects cells from oxidative stress.
- Detoxification : It plays a role in detoxifying harmful substances in the liver.
- Protein Synthesis : As a building block for proteins, it is involved in various metabolic processes.
L-Cysteine, acetate (ester), hydrochloride (9CI) has distinct chemical properties that influence its biological activity:
- Molecular Formula : C₅H₈ClN₃O₄S
- Molecular Weight : 195.65 g/mol
- pKa Values :
- Carboxyl group: 3.2
- Thiol group: 9.1
Antioxidant Properties
L-Cysteine exhibits potent antioxidant properties by increasing intracellular levels of glutathione. This effect is critical for combating oxidative stress and preventing cellular damage.
- Mechanism : L-Cysteine acts as a precursor to glutathione synthesis. By donating electrons to reactive oxygen species (ROS), it neutralizes these potentially damaging molecules .
Anti-inflammatory Effects
Research indicates that L-Cysteine can modulate inflammatory responses. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : A study demonstrated that N-acetyl-L-cysteine (NAC), a derivative of L-Cysteine, significantly reduced inflammation in models of Leishmania infection .
Metabolism and Bioavailability
The metabolism of L-Cysteine can vary based on its form and the presence of other compounds:
- In biohybrid systems, L-Cysteine is metabolized to acetate, highlighting its role as an energy source under certain conditions .
- Studies show that L-Cysteine can be rapidly incorporated into cellular metabolism, influencing growth and protecting against oxidative stress .
Table 1: Summary of Biological Activities of L-Cysteine
Table 2: Clinical Applications of L-Cysteine
| Application | Effect | Reference |
|---|---|---|
| Nutritional therapy | Restores glutathione levels | |
| Treatment for chronic inflammation | Increases antioxidant status | |
| Hair care | Reduces hair loss |
Research Findings
- Metabolic Pathways : Research indicates that L-Cysteine can be metabolized into various metabolites that play roles in cellular protection against oxidative stress .
- Clinical Trials : A review of clinical trials found significant evidence supporting the use of L-Cysteine in treating conditions related to oxidative stress and inflammation .
- Biosynthesis Studies : Advances in bioproduction methods have shown potential for enhancing the yield of L-Cysteine through genetic modifications in microbial systems .
Q & A
Q. How does the hydrochloride component of L-Cysteine, acetate (ester), hydrochloride (9CI) influence its solubility and stability in aqueous solutions, and what methodological considerations are required for solution preparation?
The hydrochloride salt enhances water solubility by increasing ionic dissociation, which is critical for biochemical assays. Stabilization with antioxidants like ascorbic acid (1:1 molar ratio) is recommended to prevent oxidation during storage. Solutions should be prepared at 10× concentrations and stored frozen to maintain integrity .
Q. What are the key differences between L-Cysteine and its hydrochloride salt in experimental applications, and how should researchers select the appropriate form?
The hydrochloride form offers superior aqueous solubility and stability due to ionic interactions, making it preferable for cell culture and enzymatic assays. In contrast, non-salt forms (e.g., L-Cysteine base) may require pH adjustment or reducing agents. Selection depends on experimental pH, solubility requirements, and desired redox activity .
Q. What standardized protocols exist for characterizing the purity and identity of L-Cysteine hydrochloride derivatives, such as the acetate ester form?
Techniques include TLC for purity assessment (≥98%), UHPLC for quantification, and Raman spectroscopy to confirm structural features like Ag-S bond formation in chemisorption studies. For new derivatives, provide NMR, elemental analysis, and crystallographic data .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the concentration of L-Cysteine hydrochloride in microbial fermentation media, and what are the critical interaction effects with other components?
RSM identifies synergistic interactions between L-Cysteine hydrochloride, ammonium acetate, and metal ions. For Clostridium beijerinckii butyric acid production, optimal levels are 0.3 g/L L-Cysteine hydrochloride, 11 g/L ammonium acetate, and 1.7% metal ion solution. Quadratic models (R² >93%) reveal significant interactions (e.g., X₁X₂ terms) affecting yield .
Q. What mechanisms underlie the pH-dependent chemisorption of L-Cysteine hydrochloride on bimetallic Cu-Ag surfaces, and how does ionic form dominance (zwitterion vs. charged species) affect adsorption efficiency?
At pH 6–10.5, the zwitterionic form (Ⅱ) dominates, facilitating Ag-S bond formation due to sulfur’s high affinity for silver. Adsorption efficiency correlates with ionic fraction (R² >0.72). Adjusting pH with ammonia or acetate buffers optimizes monolayer coverage .
Q. How do researchers resolve contradictions in reported optimal concentrations of L-Cysteine hydrochloride across studies, such as in microbial growth vs. metabolite production?
Discrepancies arise from strain-specific metabolic demands and media composition. Use Plackett-Burman (PB) screening to identify significant factors (e.g., tryptophan’s "extremely significant" effect in butyric acid synthesis) and validate via steepest ascent/climbing tests .
Q. What role does L-Cysteine hydrochloride play in redox signaling pathways, particularly as a precursor for hydrogen sulfide (H₂S) and glutathione, and how can its mechanistic effects be quantified in cellular models?
It serves as a sulfur donor for H₂S synthesis via cystathionine β-synthase (CBS). Quantify H₂S using colorimetric assays (e.g., methylene blue method) and glutathione via Ellman’s reagent. Dose-dependent suppression of ghrelin in rodents (40 mg/g protein) highlights metabolic impacts .
Q. What statistical approaches are recommended for analyzing concentration-dependent effects of L-Cysteine hydrochloride in adsorption or fermentation studies?
The Tukey-Kramer method identifies non-significant concentration ranges (critical range = 0.014 for absorbance data). For fermentation, ANOVA with F-tests (P <0.05) and regression models (e.g., Y = 12.75 − 1.14*X₁ + ...) isolate significant variables .
Methodological Guidance
Q. How should researchers balance hydrochloride ion load from L-Cysteine derivatives in physiological studies to prevent metabolic acidosis?
In infant models, excess Cl⁻ from hydrochloride salts (1 mmol per 160 mg) is offset using acetate-buffered electrolytes (e.g., sodium acetate). Monitor acid-base balance via blood gas analysis and adjust chloride intake to ≤1 mEq/kg/day .
Q. What advanced techniques are used to study the mucoadhesive properties of L-Cysteine hydrochloride-modified polymers in drug delivery systems?
Thiolation with L-Cysteine hydrochloride enhances mucoadhesion via disulfide bonding with mucosal glycoproteins. Evaluate using tensile testing (adhesion force) or fluorescently tagged polymers in ex vivo mucosal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
